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Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine

the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1][2] The

efficacy of an ADC is critically dependent on its ability to bind to target antigens on the surface

of cancer cells, followed by internalization and release of the cytotoxic agent.[1][3] Therefore,

the accurate measurement of an ADC's binding affinity to its target cells is a crucial step in the

preclinical development and selection of optimal ADC candidates.[4][5]

This document provides detailed application notes and protocols for several widely used

methods to quantify the binding affinity of ADCs to target cells. These methodologies are

essential for researchers, scientists, and drug development professionals to obtain reliable and

reproducible data, which is fundamental for the successful development of these targeted

therapies.[6]

Key Concepts in ADC Binding Affinity
Dissociation Constant (Kd): A measure of the binding affinity between the ADC and its target

antigen. A lower Kd value indicates a higher binding affinity.[7][8]

Association Rate Constant (ka or kon): The rate at which the ADC binds to its target.[9][10]
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Dissociation Rate Constant (kd or koff): The rate at which the ADC-antigen complex

dissociates.[9][10]

Bmax: The maximum number of binding sites on the target cells.[7][11]

A delicate balance often exists between binding affinity and ADC efficacy. While high affinity

can enhance uptake by target cells, it may also lead to reduced penetration into solid tumors.

[4]

Experimental Methodologies
A variety of techniques are available to measure ADC binding affinity, each with its own

advantages and limitations.[4][12] The choice of method often depends on factors such as the

required throughput, the nature of the ADC and target, and the specific information needed

(e.g., kinetic parameters vs. equilibrium binding).

Flow Cytometry
Flow cytometry is a powerful, high-throughput technique for quantifying ADC binding to whole

cells.[6][13] It measures the fluorescence intensity of labeled ADCs or secondary antibodies

bound to cells, providing a quantitative measure of binding.[6]

Cell Preparation Fc Receptor Blocking (Optional) ADC Staining Washing Secondary Antibody Staining (Optional) Washing Data Acquisition Data Analysis
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Caption: Flow cytometry workflow for ADC binding analysis.

Cell Preparation:

Culture target cells (expressing the antigen of interest) and control cells (negative for the

antigen) to mid-log phase.

Harvest adherent cells using a gentle, non-enzymatic cell dissociation solution. For

suspension cells, pellet by centrifugation.
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Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

Resuspend the cells in cold staining buffer (e.g., PBS with 1% Bovine Serum Albumin) at a

concentration of 1-2 x 10^6 cells/mL.[6]

Fc Receptor Blocking (Optional but Recommended):

If the target cells are known to express Fc receptors, incubate them with an Fc blocking

reagent for 15-30 minutes on ice to prevent non-specific binding.[6]

ADC Staining:

Prepare serial dilutions of the ADC and a relevant isotype control ADC in staining buffer.

The concentration range should span the expected Kd value.

Add 100 µL of the diluted ADC or isotype control to the appropriate tubes containing the

cell suspension.

Incubate for 1-2 hours on ice, protected from light.[6]

Washing:

Wash the cells three times with 1 mL of cold staining buffer. Centrifuge at 300 x g for 5

minutes at 4°C between each wash.[6]

Secondary Antibody Staining (if the primary ADC is not fluorescently labeled):

Resuspend the cell pellet in 100 µL of staining buffer containing a fluorescently labeled

secondary antibody that recognizes the ADC.

Incubate for 30-60 minutes on ice, protected from light.[6]

Wash the cells three times with cold staining buffer as described in step 4.

Data Acquisition:

Resuspend the final cell pellet in 200-500 µL of staining buffer containing a viability dye

(e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
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Set up the flow cytometer with appropriate voltage and compensation settings using

unstained and single-stained controls.

Acquire data, collecting a sufficient number of events (e.g., 10,000-20,000) from the live,

single-cell population.[6]

Data Analysis:

Gate on the single, live cell population.

Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.

Subtract the MFI of the isotype control from the MFI of the ADC-stained samples at each

concentration.

To determine the apparent dissociation constant (Kd), plot the background-subtracted MFI

against the ADC concentration and fit the data to a one-site binding (hyperbola) model

using appropriate software (e.g., GraphPad Prism).[6][14]

ADC Concentration (nM)
Mean Fluorescence
Intensity (MFI)

Standard Deviation

0.1 500 50

1 4500 250

10 25000 1200

50 45000 2100

100 48000 2300

200 49000 2400

Apparent Kd: [Insert Calculated Value] nM

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the association and

dissociation of an ADC to its target antigen.[9] This method is highly sensitive and allows for the
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determination of ka, kd, and Kd.[9]

Antigen Immobilization ADC Injection (Association)
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Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Antigen Immobilization:

Immobilize the purified target antigen onto the surface of a sensor chip (e.g., CM5 chip)

using a suitable coupling chemistry, such as amine coupling.[9]

A reference flow cell should be prepared in parallel, either by leaving it blank or by

immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index

changes.

ADC Injection (Association):

Prepare a series of ADC dilutions in running buffer (e.g., HBS-EP+). A concentration range

that brackets the expected Kd is recommended.

Inject the ADC solutions over the antigen-coated and reference flow cells at a constant

flow rate for a defined period to monitor the association phase.[15]

Buffer Flow (Dissociation):

Switch back to flowing only the running buffer over the sensor chip to monitor the

dissociation of the ADC from the antigen.[15]

Surface Regeneration:
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If the interaction is of high affinity, a regeneration solution (e.g., low pH glycine) may be

required to remove the bound ADC and prepare the surface for the next injection cycle.

The regeneration conditions must be optimized to ensure complete removal of the analyte

without damaging the immobilized ligand.

Data Analysis:

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding

by subtracting the signal from the reference flow cell.

The association (ka) and dissociation (kd) rate constants are determined by fitting the data

to a suitable binding model (e.g., 1:1 Langmuir binding model).

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[9]

ADC ka (1/Ms) kd (1/s) Kd (nM)

ADC-A 1.5 x 10^5 3.0 x 10^-4 2.0

ADC-B 2.0 x 10^5 8.0 x 10^-4 4.0

Isotype Control No Binding No Binding N/A

Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time.[10][16]

It is a high-throughput method well-suited for screening and characterizing a large number of

ADC candidates.[2][17]

Ligand Immobilization on Biosensor Baseline in Buffer Association in ADC Solution Dissociation in Buffer Data Analysis
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Caption: Bio-Layer Interferometry (BLI) experimental workflow.

Ligand Immobilization:
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Immobilize the biotinylated target antigen onto streptavidin-coated biosensors.

Baseline:

Establish a stable baseline by dipping the biosensors into running buffer.

Association:

Move the biosensors into wells containing various concentrations of the ADC to measure

the association phase.

Dissociation:

Transfer the biosensors back into wells containing only running buffer to measure the

dissociation phase.

Data Analysis:

Similar to SPR, the resulting data is analyzed by fitting it to a suitable binding model to

determine the ka, kd, and Kd.[10]

ADC Candidate ka (1/Ms) kd (1/s) Kd (nM)

Candidate 1 5.2 x 10^4 1.1 x 10^-3 21.2

Candidate 2 8.9 x 10^4 2.5 x 10^-4 2.8

Candidate 3 3.4 x 10^4 9.8 x 10^-4 28.8

Radioligand Binding Assay
This is a highly sensitive and robust method considered a "gold standard" for measuring ligand-

receptor interactions.[7][8] It involves the use of a radiolabeled ADC to quantify binding to

target cells or cell membranes.

Prepare Cells/Membranes Incubate with Radiolabeled ADC Separate Bound and Free Ligand Quantify Radioactivity Data Analysis (Scatchard Plot)
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Caption: Radioligand Binding Assay (RBA) experimental workflow.

Cell/Membrane Preparation:

Prepare a suspension of target cells or a membrane homogenate from these cells.[8]

Saturation Binding Experiment:

Incubate a fixed number of cells or amount of membrane protein with increasing

concentrations of the radiolabeled ADC.[11]

To determine non-specific binding, a parallel set of incubations is performed in the

presence of a large excess of unlabeled ADC.[11]

Separation of Bound and Free Ligand:

Rapidly separate the bound from the free radioligand, typically by filtration through a glass

fiber filter that traps the cells or membranes.[8]

Quantification of Radioactivity:

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each concentration.[11]

Plot the specific binding versus the radiolabeled ADC concentration to generate a

saturation curve. The Kd and Bmax can be determined by non-linear regression analysis

of this curve or by transforming the data into a Scatchard plot.[14][18]
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Radiolabeled ADC
(nM)

Total Binding
(CPM)

Non-specific
Binding (CPM)

Specific Binding
(CPM)

0.05 1500 200 1300

0.2 5500 400 5100

1.0 18000 1000 17000

5.0 35000 2500 32500

10.0 38000 3000 35000

20.0 38500 3100 35400

Kd: [Insert Calculated Value] nM Bmax: [Insert Calculated Value] fmol/mg protein or sites/cell

Conclusion
The selection of the most appropriate method for measuring ADC binding affinity depends on

the specific goals of the study. Flow cytometry is ideal for high-throughput screening of ADC

candidates against whole cells. SPR and BLI provide detailed kinetic information that is crucial

for understanding the dynamics of the ADC-antigen interaction. Radioligand binding assays

offer high sensitivity and are considered a gold standard for affinity determination. By

employing these detailed protocols, researchers can generate high-quality, reliable data to

guide the selection and optimization of ADC candidates for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]

2. Characterization of Trastuzumab ADC Using Bio-layer Interferometry and Advanced Flow
Cytometry | Sartorius [sartorius.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8087078?utm_src=pdf-custom-synthesis
https://www.dimabio.com/reagents-for-adc-internalization-assay
https://www.sartorius.com/en/applications/life-science-research/biologics-discovery/mab-discovery-and-development-resources/characterization-trastuzumab-adc-octet-ique
https://www.sartorius.com/en/applications/life-science-research/biologics-discovery/mab-discovery-and-development-resources/characterization-trastuzumab-adc-octet-ique
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8087078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

4. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]

5. Binding and functional profiling of antibody mutants guides selection of optimal candidates
as antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

8. giffordbioscience.com [giffordbioscience.com]

9. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-
proteomics.com]

10. Bio-Layer Interferometry (BLI) - Creative Proteomics [creative-proteomics.com]

11. revvity.com [revvity.com]

12. tandfonline.com [tandfonline.com]

13. njbio.com [njbio.com]

14. researchgate.net [researchgate.net]

15. giffordbioscience.com [giffordbioscience.com]

16. genextgenomics.com [genextgenomics.com]

17. The Expanding Impact of Biolayer Interferometry on Antibody Development [labx.com]

18. Scatchard equation - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring ADC
Binding Affinity to Target Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8087078#measuring-adc-binding-affinity-to-target-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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